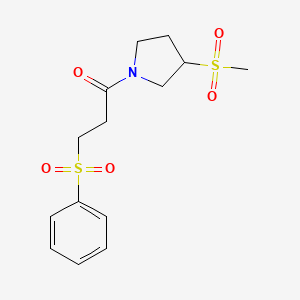
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has been the subject of significant scientific research in recent years. This compound, also known as MDPV, is a synthetic cathinone that has been widely studied for its potential applications in various fields, including medicinal chemistry and neuroscience.
Mecanismo De Acción
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one acts as a potent stimulant by binding to and inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, leading to increased energy, focus, and euphoria.
Biochemical and Physiological Effects:
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with a range of psychological effects, including euphoria, increased sociability, and increased sexual arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has a number of advantages as a research tool, including its potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, it also has a number of limitations, including its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, including further investigation into its potential applications in medicinal chemistry and neuroscience. In addition, there is a need for further research into the mechanisms of action and biochemical and physiological effects of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, as well as the development of safer and more selective analogs of the compound.
Métodos De Síntesis
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one can be synthesized through a variety of methods, including the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylsulfonyl chloride and pyrrolidine. This reaction produces 3,4-methylenedioxy-N-methylcathinone, which can then be converted to 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one through the reaction with phenylsulfonyl chloride and sodium hydroxide.
Aplicaciones Científicas De Investigación
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been investigated as a potential treatment for various conditions, including depression, anxiety, and addiction. In neuroscience, 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been used as a research tool to study the effects of stimulants on the brain and behavior.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S2/c1-21(17,18)13-7-9-15(11-13)14(16)8-10-22(19,20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLZDOXVUFZVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

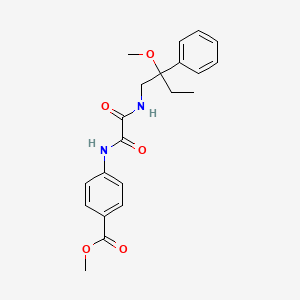

![N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2961185.png)
![(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate](/img/structure/B2961186.png)
![6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B2961187.png)
![N-[1-(1-Adamantyl)propan-2-yl]-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2961188.png)
![1-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961189.png)
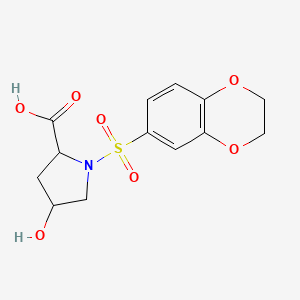
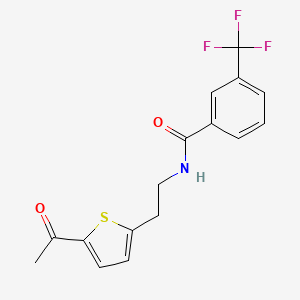
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B2961192.png)
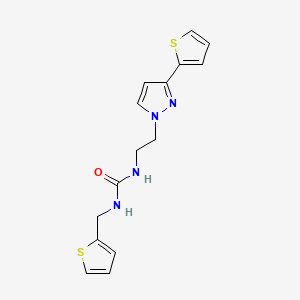

![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)